molecular formula C13H16O2S B15293267 {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone

{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone

Cat. No.: B15293267
M. Wt: 236.33 g/mol
InChI Key: SCTLAHNAVVTOFN-RYUDHWBXSA-N
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Description

{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone is an organic compound characterized by a cyclohexyl ring with a hydroxyl group, a sulfanyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the hydroxyl group: This step often involves oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions using thiol-containing reagents.

    Addition of the phenylmethanone moiety: This step involves Friedel-Crafts acylation reactions using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.

    Reduction: The phenylmethanone moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylmethanone moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    {[(1R,2R)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone: Similar structure but different stereochemistry.

    {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.

    {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)ethanone: Similar structure but with an ethanone moiety instead of methanone.

Uniqueness

{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

S-[(1S,2S)-2-hydroxycyclohexyl] benzenecarbothioate

InChI

InChI=1S/C13H16O2S/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2/t11-,12-/m0/s1

InChI Key

SCTLAHNAVVTOFN-RYUDHWBXSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)SC(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)O)SC(=O)C2=CC=CC=C2

Origin of Product

United States

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